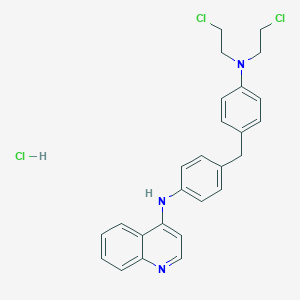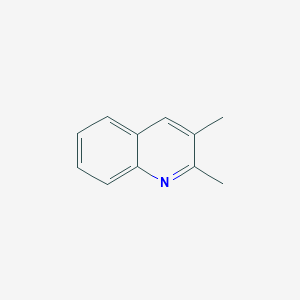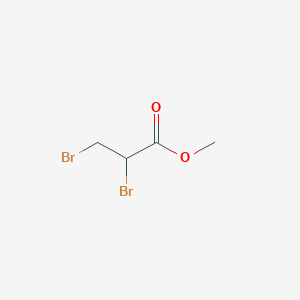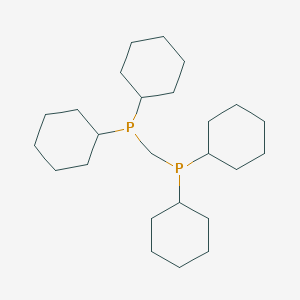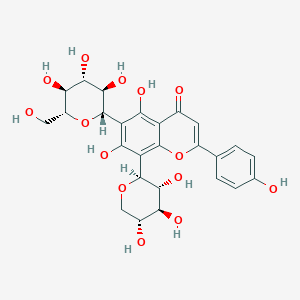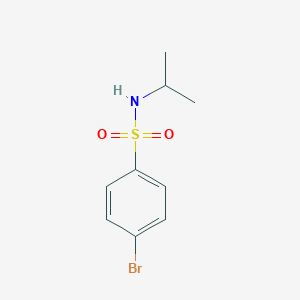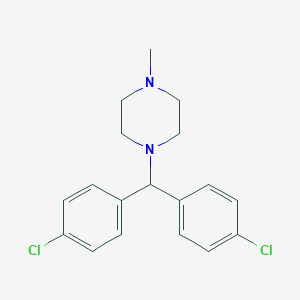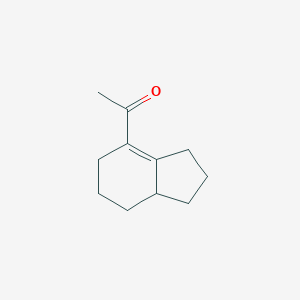
1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone, commonly known as HIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HIE is a bicyclic ketone that is synthesized through a series of chemical reactions.
Scientific Research Applications
HIE has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, HIE has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, HIE has been used as a pesticide due to its insecticidal properties. In materials science, HIE has been used as a building block for the synthesis of novel materials.
Mechanism Of Action
The mechanism of action of HIE is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. HIE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HIE has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical And Physiological Effects
HIE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that HIE can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that HIE can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of using HIE in lab experiments is its relatively low cost and ease of synthesis. However, HIE can be difficult to work with due to its low solubility in water and other common solvents. In addition, HIE can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on HIE. One area of interest is the development of novel materials based on HIE. Another area of interest is the investigation of HIE's potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to elucidate the mechanism of action of HIE and to identify potential side effects and toxicity concerns.
Synthesis Methods
The synthesis of HIE involves several steps, including the reduction of 1,2,3,6-tetrahydronaphthalene to 1,2,3,6-tetrahydro-4-methylnaphthalene, followed by the Friedel-Crafts acylation of the latter with acetyl chloride. The product of this reaction is then subjected to a series of hydrogenation reactions to yield HIE.
properties
CAS RN |
126527-58-0 |
|---|---|
Product Name |
1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone |
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h9H,2-7H2,1H3 |
InChI Key |
IMJGTRHUSZGALJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCC2CCC1 |
Canonical SMILES |
CC(=O)C1=C2CCCC2CCC1 |
synonyms |
Ethanone, 1-(2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



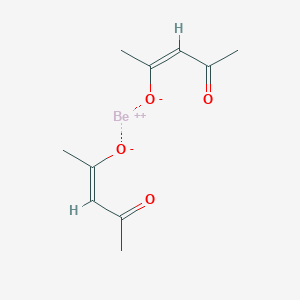
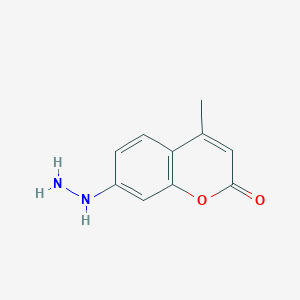
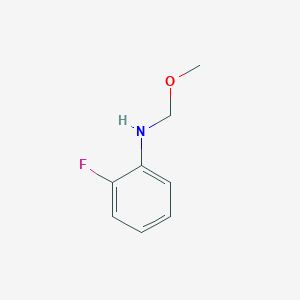
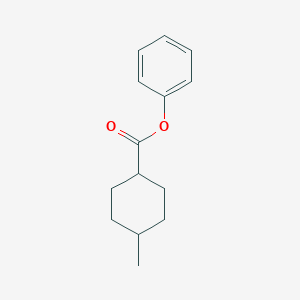
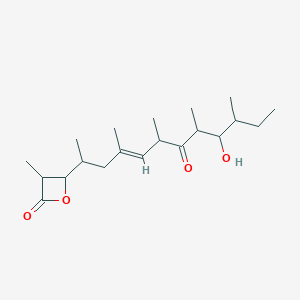
![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)
